Cas no 1806508-96-2 (2-Bromo-5-hydrazinylbenzyl chloride)
2-Bromo-5-hydrazinylbenzyl chloride Chemical and Physical Properties
Names and Identifiers
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- 2-Bromo-5-hydrazinylbenzyl chloride
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- Inchi: 1S/C7H8BrClN2/c8-7-2-1-6(11-10)3-5(7)4-9/h1-3,11H,4,10H2
- InChI Key: ULKIJWUYQXVPQQ-UHFFFAOYSA-N
- SMILES: BrC1=CC=C(C=C1CCl)NN
Computed Properties
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 11
- Rotatable Bond Count: 2
- Complexity: 123
- XLogP3: 2.2
- Topological Polar Surface Area: 38
2-Bromo-5-hydrazinylbenzyl chloride Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Alichem | A013010887-250mg |
2-Bromo-5-hydrazinylbenzyl chloride |
1806508-96-2 | 97% | 250mg |
470.40 USD | 2021-06-25 | |
| Alichem | A013010887-500mg |
2-Bromo-5-hydrazinylbenzyl chloride |
1806508-96-2 | 97% | 500mg |
815.00 USD | 2021-06-25 | |
| Alichem | A013010887-1g |
2-Bromo-5-hydrazinylbenzyl chloride |
1806508-96-2 | 97% | 1g |
1,460.20 USD | 2021-06-25 |
2-Bromo-5-hydrazinylbenzyl chloride Related Literature
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Jason Y. C. Lim,Yong Yu,Guorui Jin,Kai Li,Yi Lu,Jianping Xie Nanoscale Adv., 2020,2, 3921-3932
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Jonas Kind,Lukas Kaltschnee,Martin Leyendecker,Christina M. Thiele Chem. Commun., 2016,52, 12506-12509
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Tengfei Yu,Yuehan Wu,Wei Li,Bin Li RSC Adv., 2014,4, 34134-34143
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Zhizhen Lai,Mo Zhang,Jinyu Zhou,Tianjing Chen,Dan Li,Xuejing Shen,Jia Liu,Jiang Zhou,Zhili Li Analyst, 2021,146, 4261-4267
Additional information on 2-Bromo-5-hydrazinylbenzyl chloride
Introduction to 2-Bromo-5-hydrazinylbenzyl chloride (CAS No. 1806508-96-2)
2-Bromo-5-hydrazinylbenzyl chloride is a specialized organic compound that has garnered significant attention in the field of pharmaceutical and chemical research due to its versatile structural properties and potential applications. This compound, identified by the Chemical Abstracts Service Number (CAS No.) 1806508-96-2, belongs to a class of molecules that exhibit unique reactivity, making it a valuable intermediate in the synthesis of more complex pharmaceutical agents. The presence of both bromine and hydrazinyl substituents in its molecular framework imparts distinct chemical characteristics that are exploited in various synthetic pathways.
The bromine atom in 2-Bromo-5-hydrazinylbenzyl chloride serves as a versatile handle for further functionalization through cross-coupling reactions, such as Suzuki-Miyaura or Buchwald-Hartwig couplings. These reactions are pivotal in constructing biaryl systems, which are prevalent in many biologically active molecules. The hydrazinyl group, on the other hand, provides a nucleophilic site that can engage in condensation reactions with carbonyl compounds, leading to the formation of hydrazones or imines. Such transformations are essential in the development of heterocyclic scaffolds, which are widely recognized for their pharmacological properties.
Recent advancements in medicinal chemistry have highlighted the importance of 2-Bromo-5-hydrazinylbenzyl chloride as a building block for the synthesis of novel therapeutic agents. For instance, studies have demonstrated its utility in generating derivatives with potential antimicrobial and anti-inflammatory activities. The benzyl chloride moiety facilitates the introduction of amine functionalities via nucleophilic substitution, enabling the creation of peptidomimetics and other protein-targeting ligands. These applications underscore the compound's significance in drug discovery efforts aimed at addressing unmet medical needs.
The reactivity profile of 2-Bromo-5-hydrazinylbenzyl chloride also makes it a valuable tool in materials science, particularly in the design of functional polymers and coatings. The ability to incorporate brominated aromatic units into polymer backbones allows for tailored electronic and optical properties, which are critical in applications such as organic electronics and photovoltaics. Furthermore, the hydrazinyl group can participate in covalent bonding with various substrates, enhancing material stability and functionality.
In academic research, 2-Bromo-5-hydrazinylbenzyl chloride has been employed to explore novel synthetic methodologies and mechanistic pathways. Researchers have leveraged its unique reactivity to develop innovative catalytic systems that improve efficiency and selectivity in organic transformations. These efforts contribute to the broader goal of sustainable chemistry, where minimizing waste and maximizing yield are paramount. The compound's role in such studies exemplifies its versatility as both a synthetic intermediate and a scientific probe.
The industrial application of 2-Bromo-5-hydrazinylbenzyl chloride is also noteworthy, with several pharmaceutical companies incorporating it into their synthetic pipelines for high-value intermediates. Its availability through specialized chemical suppliers ensures that researchers can access this compound for their experimental needs without significant hurdles. As demand grows for customized molecular building blocks, 2-Bromo-5-hydrazinylbenzyl chloride is poised to remain a cornerstone in synthetic chemistry endeavors.
Looking ahead, the future prospects for 2-Bromo-5-hydrazinylbenzyl chloride are promising, with ongoing research suggesting new applications across multiple disciplines. Innovations in computational chemistry may further enhance its utility by predicting novel reactivity patterns and optimizing synthetic routes. Additionally, collaborations between academia and industry could accelerate the translation of laboratory findings into commercial products, benefiting both researchers and end-users alike.
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